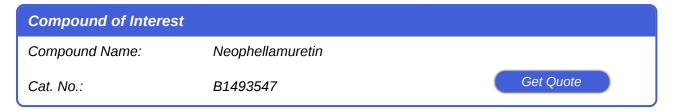


Neophellamuretin: Analytical Standards and Reference Materials - Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neophellamuretin is a flavonoid compound that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the flavonoid family, it is structurally related to compounds known for their antioxidant, anti-inflammatory, and other health-beneficial properties. Accurate and reliable analytical methods are paramount for the quantification of **Neophellamuretin** in various matrices, including raw materials, finished products, and biological samples. This document provides detailed application notes and protocols for the use of **Neophellamuretin** analytical standards and reference materials in research, quality control, and drug development.

Analytical Standards and Reference Materials

High-purity **Neophellamuretin** analytical standards are essential for the development and validation of analytical methods. These standards serve as a benchmark for quantification and identification.

Table 1: Neophellamuretin Analytical Standard Specifications



Parameter	Specification
Chemical Name	(2R,3R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8- (3-methylbut-2-en-1-yl)chroman-4-one
CAS Number	52589-20-5
Molecular Formula	C20H20O6
Molecular Weight	356.37 g/mol
Purity (HPLC)	≥98%
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol
Storage	-20°C, protected from light and moisture

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.

Experimental Protocols

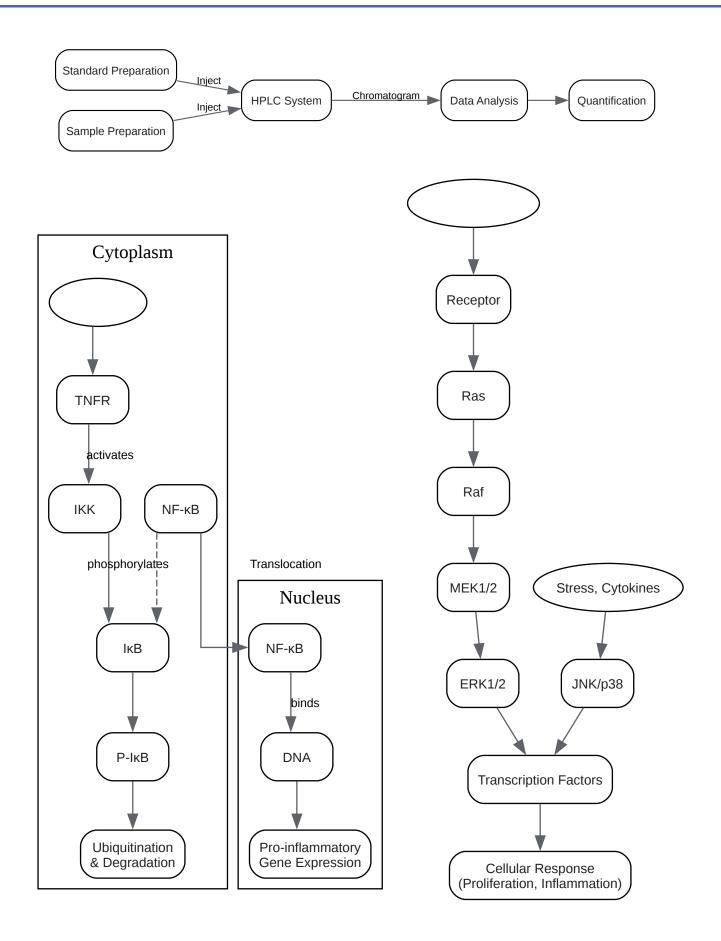
The following protocols are provided as a starting point for the analysis of **Neophellamuretin**. Method optimization and validation are crucial for specific applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

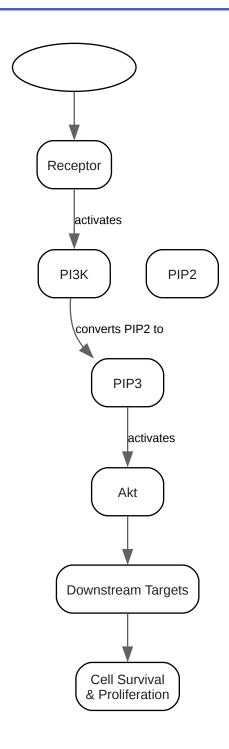
This protocol describes a general reversed-phase HPLC method suitable for the quantification of **Neophellamuretin**.

Experimental Workflow for HPLC Analysis









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